Lipophilicity (XLogP) of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine vs. 1-Methyl and 1-Ethyl Analogs
The lipophilicity of N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a key determinant of membrane permeability and metabolic stability, is intermediate compared to its smaller N-alkyl analogs. The compound exhibits a calculated XLogP value of -0.2, which is higher (more lipophilic) than the 1-methyl analog (XLogP = -0.4) but lower than the 1-ethyl analog (XLogP = -0.1) [1]. This demonstrates a predictable but distinct trend where the isopropyl group confers a specific lipophilicity value that differs from the linear N-alkyl series. This property is crucial for balancing solubility and target engagement in the final active pharmaceutical ingredient (API) [2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine: -0.4; 1-Ethyl-1H-pyrazol-4-amine: -0.1 |
| Quantified Difference | +0.2 logP units vs. 1-methyl; -0.1 logP units vs. 1-ethyl |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
The specific logP value of -0.2 influences the solubility and partition coefficient of downstream derivatives, a critical factor in medicinal chemistry optimization.
- [1] PubChem. (2025). XLogP3 Values for 1-Methyl-1H-pyrazol-4-amine (CID 2773992) and 1-Ethyl-1H-pyrazol-4-amine (CID 53428601). View Source
- [2] Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. View Source
